molecular formula C22H32N4O4S2 B15044918 1,7-Bis((4-methylphenyl)sulfonyl)-1,4,7,10-tetraazacyclododecane

1,7-Bis((4-methylphenyl)sulfonyl)-1,4,7,10-tetraazacyclododecane

Cat. No.: B15044918
M. Wt: 480.6 g/mol
InChI Key: OOWITPYJNRDUQG-UHFFFAOYSA-N
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Description

1,7-bis(4-methylbenzenesulfonyl)-1,4,7,10-tetraazacyclododecane is a complex organic compound known for its unique structure and versatile applications This compound features a tetraazacyclododecane ring, which is a macrocyclic structure containing four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-bis(4-methylbenzenesulfonyl)-1,4,7,10-tetraazacyclododecane typically involves the reaction of 1,4,7,10-tetraazacyclododecane with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to 40°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale reactors with precise temperature and pressure control
  • Continuous monitoring of reaction parameters to ensure high yield and purity
  • Use of automated systems for the addition of reagents and removal of by-products

Chemical Reactions Analysis

Types of Reactions

1,7-bis(4-methylbenzenesulfonyl)-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted tetraazacyclododecane derivatives

Scientific Research Applications

1,7-bis(4-methylbenzenesulfonyl)-1,4,7,10-tetraazacyclododecane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug delivery agent and in the development of therapeutic compounds.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,7-bis(4-methylbenzenesulfonyl)-1,4,7,10-tetraazacyclododecane involves its ability to form stable complexes with metal ions. The tetraazacyclododecane ring provides multiple coordination sites for metal ions, enhancing the stability and reactivity of the complexes. These complexes can interact with biological molecules, influencing various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-tetraazacyclododecane: The parent compound without the sulfonyl groups.

    1,7-bis(4-chlorobenzenesulfonyl)-1,4,7,10-tetraazacyclododecane: A similar compound with chlorobenzenesulfonyl groups instead of methylbenzenesulfonyl groups.

    1,7-bis(4-nitrobenzenesulfonyl)-1,4,7,10-tetraazacyclododecane: A compound with nitrobenzenesulfonyl groups.

Uniqueness

1,7-bis(4-methylbenzenesulfonyl)-1,4,7,10-tetraazacyclododecane is unique due to the presence of 4-methylbenzenesulfonyl groups, which enhance its chemical reactivity and potential applications. The methyl groups provide additional steric hindrance, influencing the compound’s interactions with other molecules and its overall stability.

Properties

IUPAC Name

1,7-bis-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4S2/c1-19-3-7-21(8-4-19)31(27,28)25-15-11-23-13-17-26(18-14-24-12-16-25)32(29,30)22-9-5-20(2)6-10-22/h3-10,23-24H,11-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWITPYJNRDUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCCN(CCNCC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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